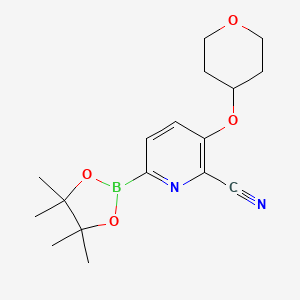
3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tetrahydro-2H-pyran-4-yl)oxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a complex organic compound with a unique structure.
Structure: Its chemical formula is C{16}H~{24}BNO~{4}, and it contains a picolinonitrile moiety linked to a tetrahydro-2H-pyran ring via an ether linkage.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions and reagents are crucial for achieving high yields and purity.
Industrial Production: Although not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like boron-based compounds, nitriles, and pyridines play a role in its transformations.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers explore its use as a building block for more complex molecules.
Biology: Investigations focus on its potential as a bioactive compound or as a probe in biological studies.
Medicine: Its pharmacological properties are being studied for drug development.
Industry: Applications may include materials science, catalysis, or organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting biological processes.
Pathways: Understanding its mode of action involves studying relevant biochemical pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of the picolinonitrile group and the tetrahydro-2H-pyran ring sets it apart.
Similar Compounds: While I don’t have specific names, related compounds with similar functionalities exist .
Remember that this compound’s research landscape is dynamic, and new findings may emerge
Properties
Molecular Formula |
C17H23BN2O4 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
3-(oxan-4-yloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H23BN2O4/c1-16(2)17(3,4)24-18(23-16)15-6-5-14(13(11-19)20-15)22-12-7-9-21-10-8-12/h5-6,12H,7-10H2,1-4H3 |
InChI Key |
KHIWZOYMFJUEBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CCOCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















